Product packaging for 2-Methoxy-4,6-dimethylpyrimidine(Cat. No.:CAS No. 14001-61-7)

2-Methoxy-4,6-dimethylpyrimidine

Cat. No.: B083849
CAS No.: 14001-61-7
M. Wt: 138.17 g/mol
InChI Key: NVYFQSOCGYVXQR-UHFFFAOYSA-N
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Description

2-Methoxy-4,6-dimethylpyrimidine (CAS 14001-61-7) is a substituted pyrimidine compound of significant interest in chemical research and development. It serves as a versatile synthetic intermediate and building block in organic synthesis. The molecular formula is C₇H₁₀N₂O, and it has a molecular weight of 138.17 g/mol . Pyrimidines are a class of heterocyclic compounds with wide-ranging applications in medicinal chemistry and materials science. The structure of this compound, featuring a methoxy group at the 2-position and methyl groups at the 4- and 6-positions, is particularly valuable. Methyl groups on the pyrimidine ring are known to be "active," displaying enhanced reactivity compared to typical methyl groups attached to benzene rings . This reactivity allows researchers to use this compound in various condensation reactions, such as with aldehydes, facilitating the construction of more complex molecular architectures . Furthermore, the methoxy group can serve as a good leaving group in nucleophilic aromatic substitution reactions, enabling further functionalization of the pyrimidine core. Its primary value lies in its role as a key precursor for the synthesis of more complex pyrimidine derivatives, which are core structures found in pharmaceuticals and agrochemicals. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10N2O B083849 2-Methoxy-4,6-dimethylpyrimidine CAS No. 14001-61-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-4,6-dimethylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-5-4-6(2)9-7(8-5)10-3/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVYFQSOCGYVXQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70465627
Record name 2-Methoxy-4,6-dimethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70465627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14001-61-7
Record name 2-Methoxy-4,6-dimethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70465627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways of 2 Methoxy 4,6 Dimethylpyrimidine

Synthetic Routes to 2-Methoxy-4,6-dimethylpyrimidine

Alkylation Reactions for Methoxy (B1213986) Group Introduction

A common and direct approach to synthesizing this compound involves the alkylation of a suitable pyrimidine (B1678525) precursor. This typically entails the introduction of a methyl group to an oxygen atom at the 2-position of the pyrimidine ring.

While direct search results for the reaction of this compound with pyrimidine-2-sulfonyl fluoride (B91410) and methoxide (B1231860) ion are not prevalent, the analogous synthesis of 4,6-dimethoxy-2-methylsulfonylpyrimidine provides insight into related nucleophilic substitution reactions. In one such synthesis, 2-chloro-4,6-dimethoxypyrimidine (B81016) is reacted with sodium methyl mercaptide to form 4,6-dimethoxy-2-methylthiopyrimidine, which is then oxidized to the sulfonylpyrimidine. asianpubs.orgresearchgate.net This suggests that a sulfonyl group can be a leaving group in nucleophilic substitution reactions on the pyrimidine ring.

A widely used method for synthesizing this compound is the methylation of 2-Hydroxy-4,6-dimethylpyrimidine. pharmaffiliates.comsigmaaldrich.comnist.govtcichemicals.com This precursor, also known as 4,6-dimethyl-2-pyrimidinone, exists in tautomeric equilibrium with its keto form. The methylation is typically achieved using a methylating agent in the presence of a base.

Dimethyl carbonate is often employed as a green and safer alternative to traditional methylating agents like dimethyl sulfate. researchgate.netgoogle.com For instance, the methylation of 2-amino-4,6-dihydroxypyrimidine (B16511) to 2-amino-4,6-dimethoxypyrimidine (B117758) has been successfully carried out using dimethyl carbonate. google.comgoogle.com This process can be adapted for the synthesis of this compound from its hydroxylated precursor. The reaction is typically performed under pressure and at elevated temperatures.

Table 1: Methylation of Hydroxylated Pyrimidine Precursors

PrecursorMethylating AgentBase/CatalystProductKey Features
2-Hydroxy-4,6-dimethylpyrimidineDimethyl CarbonateK₂CO₃ or NaOHThis compoundEnvironmentally friendly methylation. researchgate.netgoogle.com
2-Amino-4,6-dihydroxypyrimidineDimethyl CarbonateK₂CO₃2-Amino-4,6-dimethoxypyrimidineTwo-step process from guanidine (B92328) nitrate (B79036). google.comgoogle.com

Another important synthetic route involves the use of 2-Chloro-4,6-dimethylpyrimidine (B132427) as an intermediate. The chloro substituent at the 2-position is a good leaving group and can be readily displaced by a methoxide ion. This nucleophilic aromatic substitution reaction is a common and efficient method for introducing the methoxy group.

The reaction is typically carried out by treating 2-Chloro-4,6-dimethylpyrimidine with sodium methoxide in a suitable solvent like methanol. The synthesis of the chloro intermediate itself can be achieved from the corresponding hydroxylated pyrimidine by reaction with a chlorinating agent such as phosphorus oxychloride. google.com For example, 2-amino-4,6-dihydroxypyrimidine can be chlorinated to 2-amino-4,6-dichloropyrimidine, which then reacts with sodium methoxide to yield 2-amino-4,6-dimethoxypyrimidine. google.com A similar strategy can be applied to prepare this compound.

The synthesis of the related compound 2-chloro-4,6-dimethoxypyrimidine has been reported through various methods, including the diazotization of 2-amino-4,6-dimethoxypyrimidine and the chlorination of 2-mercapto-4,6-dimethoxypyrimidine. google.com A multi-step synthesis starting from malononitrile (B47326) has also been developed. google.comgoogle.com

Table 2: Synthesis via 2-Chloro-4,6-dimethylpyrimidine

PrecursorReagentIntermediateFinal ProductYield
2-Amino-4-methyl-6-methoxypyrimidineNaNO₂, HCl-2-Chloro-4-methyl-6-methoxypyrimidine-
Malononitrile, Methanol, Acetyl Chloride, Cyanamide, Alkali-1,3-dimethyl malononitrile diamidine dihydrochloride2-Chloro-4,6-dimethoxypyrimidine77% google.com

Condensation Reactions for Pyrimidine Ring Formation

An alternative to modifying a pre-formed pyrimidine ring is to construct the ring itself through condensation reactions. This approach involves reacting acyclic precursors that contain the necessary carbon and nitrogen atoms to form the heterocyclic system.

The most common method for constructing the pyrimidine ring is the condensation of a 1,3-dicarbonyl compound with a urea (B33335) or thiourea (B124793) derivative. bu.edu.egorgsyn.org For the synthesis of this compound, the logical precursors would be acetylacetone (B45752) (2,4-pentanedione) and a derivative of urea where the oxygen is already methylated, or a subsequent methylation step is performed.

A convenient three-step synthesis of the related 4,6-dimethyl-2-(methylsulfonyl)pyrimidine starts with the cyclocondensation of acetylacetone and thiourea. researchgate.net This is followed by methylation and oxidation. Similarly, the synthesis of 2-hydroxyl-4,6-dimethylpyrimidine can be achieved by the ring-closure reaction of urea and 2,4-pentanedione using sulfuric acid as a catalyst in ethanol (B145695). google.com The resulting hydroxylated pyrimidine can then be methylated as described previously.

The reaction conditions for these condensation reactions are crucial for achieving good yields. Acid or base catalysis is often employed to facilitate the reaction. For example, the synthesis of 4-amino-2,6-dimethylpyrimidine (B18327) can be achieved by heating acetonitrile (B52724) with sodium ethoxide. orgsyn.org

Table 3: Condensation Reactions for Pyrimidine Ring Formation

1,3-Dicarbonyl CompoundN-C-N FragmentCatalyst/ConditionsInitial Product
AcetylacetoneThioureaHydrochloric acid4,6-Dimethyl-2-mercaptopyrimidine researchgate.net
AcetylacetoneUreaSulfuric acid, Ethanol2-Hydroxy-4,6-dimethylpyrimidine google.com
Acetonitrile (trimerization)-Potassium methoxide, heat4-Amino-2,6-dimethylpyrimidine orgsyn.org
Catalytic Approaches in Pyrimidine Synthesis

The formation of the pyrimidine core, a crucial step in synthesizing this compound, can be efficiently achieved through various catalytic methods. These strategies often involve the condensation of a three-carbon compound with a reagent containing an amide structure under the influence of a catalyst. Catalysts play a pivotal role in enhancing reaction rates, improving yields, and promoting environmentally benign conditions. researchgate.netpowertechjournal.com

A range of catalysts, including acids, bases, and metal catalysts like palladium, copper, or iron, have been employed in pyrimidine synthesis. For instance, the Biginelli reaction, a classic multi-component reaction for pyrimidine synthesis, can be catalyzed by various agents to improve its efficiency. Modern approaches also utilize green chemistry principles, incorporating biocatalysts and organocatalysts to enhance selectivity and sustainability. powertechjournal.com

Recent advancements have highlighted the use of magnetically recoverable nanocatalysts, which offer advantages such as simple separation, high catalytic activity, and stability. nih.gov Deep Eutectic Solvents (DES) have also emerged as potent and novel catalysts, enabling fast and green synthesis of pyrimidine derivatives under solvent-free conditions. nih.gov For example, a gentisic acid-based DES has been shown to significantly accelerate reaction times for the synthesis of pyranopyrimidines. nih.gov

The choice of catalyst can be critical. For example, in the synthesis of 2-substituted-4,6-diaryl pyrimidines, microwave-assisted basic alumina (B75360) catalysis proved to be highly effective in terms of reaction time and yield. researchgate.net Similarly, Lewis acidic ionic liquids have been introduced to increase the reaction rate in the synthesis of 2-amino-4,6-dimethoxypyrimidine. researchgate.net

Conversion from Related Pyrimidine Derivatives

Derivatization from 2-Hydrazino-4,6-dimethylpyrimidine

One synthetic route to this compound involves the derivatization of 2-Hydrazino-4,6-dimethylpyrimidine. This precursor can be synthesized and subsequently converted to the target methoxy compound. The synthesis of 2-Hydrazino-4,6-dimethylpyrimidine can be achieved by reacting 4,6-dimethoxy-2-methanesulfonylpyrimidine with hydrazine (B178648) hydrate. google.com This reaction can be performed in an aqueous medium, where the low solubility of the product facilitates its isolation as crystals. google.com The starting material, 4,6-dimethoxy-2-methanesulfonylpyrimidine, can be prepared through the oxidation of 2-methylthio-4,6-dimethoxypyrimidine. chemicalbook.com

Transformation of Sulfur-containing Pyrimidine Analogues

The transformation of sulfur-containing pyrimidine analogues presents another viable pathway for the synthesis of this compound. A common precursor is 4,6-dimethylpyrimidine-2-thiol (B7761162), which can be synthesized by the reaction of acetylacetone with thiourea in an acidic ethanol medium. researchgate.netsigmaaldrich.com This thiol can then undergo various reactions, such as S-alkylation, to introduce different functional groups. nih.gov For instance, alkylation of 4,6-dimethylpyrimidine-2-thiol with methyl iodide yields S-methyl derivatives. nih.gov

The sulfur-containing group can be subsequently replaced by a methoxy group. A common method involves the oxidation of a 2-methylthio group to a more reactive methylsulfonyl group. chemicalbook.com For example, 2-methylthio-4,6-dimethoxypyrimidine can be oxidized to 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine. chemicalbook.com This sulfonyl group is a good leaving group and can be readily displaced by a methoxide nucleophile to yield this compound.

Mechanistic Investigations of Synthetic Pathways

Nucleophilic Aromatic Substitution Mechanisms

The synthesis of this compound from its derivatives often proceeds via a nucleophilic aromatic substitution (SNA) mechanism. researchgate.net The pyrimidine ring is considered π-deficient, which facilitates nucleophilic attack. wikipedia.org This reactivity is further enhanced by the presence of electron-withdrawing groups or additional nitrogen atoms in the ring. wikipedia.org

The substitution can occur at the 2-, 4-, and 6-positions of the pyrimidine ring, which are electron-deficient. wikipedia.org In the case of converting a sulfur-containing precursor, the nucleophile (methoxide) attacks the carbon atom attached to the leaving group (e.g., methylsulfonyl group), leading to the formation of a Meisenheimer-like intermediate. nih.gov Subsequent departure of the leaving group yields the final methoxy-substituted pyrimidine. The stability of this intermediate is a key factor in the reaction's feasibility. nih.gov Computational studies have also suggested the possibility of a concerted (cSNA) mechanism in some nucleophilic aromatic substitutions on pyrimidines, where the bond formation and bond breaking occur in a single step without the formation of a distinct intermediate. nih.gov The regioselectivity of the substitution (e.g., C2 vs. C4) is influenced by factors such as the LUMO coefficients and steric hindrance. stackexchange.com

Role of Catalysts and Reagents in Reaction Efficiency

Catalysts and reagents play a crucial role in enhancing the efficiency of synthetic pathways leading to this compound. The choice of catalyst can significantly impact reaction rates, yields, and selectivity.

In catalytic approaches for pyrimidine synthesis, various catalysts are employed to facilitate the cyclization reaction. For instance, in multicomponent reactions like the Biginelli synthesis, catalysts can activate the reactants and promote the formation of the pyrimidine ring. The use of Lewis acidic ionic liquids has been shown to effectively catalyze the cyclization step in the synthesis of 2-amino-4,6-dimethoxypyrimidine, leading to high yields under mild conditions. researchgate.net Similarly, the use of basic alumina under microwave irradiation has been demonstrated to be an efficient catalytic system for the synthesis of substituted pyrimidines. researchgate.net

The table below summarizes the effect of different catalysts on the synthesis of various pyrimidine derivatives, highlighting their impact on reaction conditions and yields.

Catalyst/ReagentReaction TypeSubstratesProductYieldConditionsReference
Basic AluminaCyclizationChalcones and Urea/Thiourea2-substituted-4,6-diaryl pyrimidinesHighMicrowave irradiation, solvent-free researchgate.net
Et3NHCl-2ZnCl2Cyclization3-amino-3-methoxy-N-cyano-2-propaneamidine2-amino-4,6-dimethoxypyrimidine94.8%50 °C, 3 h researchgate.net
MTPPBr/GA-DESMulticomponent ReactionBarbituric acid, aromatic aldehydes, HONAPHBenzo researchgate.netwikipedia.orgchromeno[2,3-d]pyrimidinesHigh60 °C, solvent-free nih.gov
Sodium TungstateOxidation2-methylsulfanyl-4,6-dimethoxypyrimidine4,6-dimethoxy-2-(methylsulfonyl)pyrimidineNot specifiedAcetic acid, H2O2, 40°C chemicalbook.com
Hydrochloric AcidCyclizationAcetylacetone and Thiourea4,6-dimethylpyrimidine-2-thiolNot specifiedEthanol researchgate.net

Kinetic Studies of Formation Reactions

Comprehensive searches of scientific literature and chemical databases did not yield specific kinetic studies on the formation of this compound. While the synthesis of this compound is documented, detailed research into the reaction kinetics, including rate constants, reaction orders, and activation energies, appears to be limited or not publicly available.

The formation of this compound typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. In this type of reaction, a nucleophile, such as the methoxide ion (CH₃O⁻) from a source like sodium methoxide, displaces a leaving group, commonly a halogen like chlorine, on the pyrimidine ring. The general mechanism involves the attack of the nucleophile on the carbon atom bearing the leaving group, forming a temporary, negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the pyrimidine ring is then restored upon the departure of the leaving group.

While specific kinetic data for the formation of this compound is not available, general principles of SNAr reactions on heterocyclic compounds can provide a qualitative understanding. The rate of these reactions is influenced by several factors:

Nature of the Leaving Group: The reactivity of the starting halopyrimidine would follow the general trend where the rate of substitution is often influenced by the electronegativity and polarizability of the halogen, though this can be complex in heteroaromatic systems.

Strength of the Nucleophile: The concentration and reactivity of the methoxide source are critical.

Solvent: The choice of solvent can significantly impact the reaction rate by stabilizing the transition state and reactants.

Temperature: As with most chemical reactions, the rate of formation would be expected to increase with temperature.

Although no specific data tables can be presented, it is understood that the reaction would likely follow second-order kinetics, being first order with respect to both the pyrimidine substrate and the methoxide nucleophile. However, without dedicated studies, this remains a theoretical consideration for this particular compound.

Further research would be necessary to determine the precise rate laws and kinetic parameters for the formation of this compound.

Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone in the structural analysis of 2-Methoxy-4,6-dimethylpyrimidine, offering a comprehensive view of its proton and carbon skeletons, as well as the nitrogen environments within the pyrimidine (B1678525) ring.

The ¹H NMR spectrum of this compound provides distinct signals corresponding to the different types of protons present in the molecule. The aromatic proton on the pyrimidine ring typically appears as a singlet, with its chemical shift influenced by the electronic effects of the methoxy (B1213986) and methyl substituents. The protons of the two methyl groups at positions 4 and 6 are chemically equivalent and thus resonate as a single, more intense singlet. Similarly, the three protons of the methoxy group give rise to another characteristic singlet. The integration of these signals confirms the ratio of the different types of protons in the molecule.

Table 1: ¹H NMR Chemical Shift Assignments for this compound

Proton TypeChemical Shift (δ, ppm)Multiplicity
Pyrimidine-H~6.5 - 7.0Singlet
4,6-di-CH₃~2.3 - 2.5Singlet
2-OCH₃~3.8 - 4.0Singlet
Note: The exact chemical shifts can vary depending on the solvent and the concentration.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon backbone of the molecule. Each unique carbon atom in this compound gives a distinct signal. The carbon atoms of the pyrimidine ring show resonances in the aromatic region of the spectrum. The C2 carbon, being attached to the electronegative oxygen and two nitrogen atoms, is significantly deshielded and appears at a lower field. The C4 and C6 carbons, bonded to the methyl groups and nitrogen atoms, resonate at a characteristic chemical shift, while the C5 carbon, bonded to a hydrogen atom, appears at a higher field. The carbon atoms of the methyl and methoxy groups are observed in the upfield region of the spectrum.

Table 2: ¹³C NMR Chemical Shift Assignments for this compound

Carbon AtomChemical Shift (δ, ppm)
C2 (C-OCH₃)~165
C4, C6 (C-CH₃)~168
C5 (CH)~110
4,6-di-CH₃~24
2-OCH₃~55
Note: The exact chemical shifts can vary depending on the solvent and the concentration.

Two-dimensional (2D) NMR techniques are instrumental in unequivocally assigning the proton and carbon signals and confirming the connectivity within the this compound molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. In the case of this compound, a COSY spectrum would primarily show the absence of correlations, confirming the isolated nature of the pyrimidine ring proton and the protons of the methyl and methoxy groups.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. columbia.edu This is crucial for definitively assigning the signals of the C5 carbon to its attached proton, and the signals of the methyl and methoxy carbons to their respective protons. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds apart. columbia.edu For instance, the protons of the methyl groups would show correlations to the C4/C6 and C5 carbons of the pyrimidine ring. Similarly, the methoxy protons would show a correlation to the C2 carbon, providing unambiguous evidence for the position of the methoxy group. columbia.edu

While less common, ¹⁵N NMR spectroscopy can provide valuable information about the electronic environment of the nitrogen atoms within the pyrimidine ring. The chemical shifts of the two nitrogen atoms would be influenced by their position relative to the methoxy and methyl substituents. This technique can be particularly useful for studying intermolecular interactions, such as hydrogen bonding, involving the nitrogen atoms.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as FT-IR, are used to identify the functional groups present in this compound by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the molecule.

The FT-IR spectrum of this compound displays a series of characteristic absorption bands that confirm the presence of its key functional groups.

C-H Stretching: The stretching vibrations of the C-H bonds in the methyl groups and the pyrimidine ring are typically observed in the region of 2950-3100 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrimidine ring give rise to strong absorptions in the 1500-1600 cm⁻¹ region.

C-O Stretching: The characteristic stretching vibration of the C-O bond of the methoxy group appears as a strong band, typically in the range of 1200-1300 cm⁻¹ (asymmetric stretching) and 1000-1100 cm⁻¹ (symmetric stretching).

CH₃ Bending: The bending vibrations of the methyl groups are observed at around 1450 cm⁻¹ and 1375 cm⁻¹.

Table 3: Key FT-IR Absorption Bands for this compound

Vibrational ModeWavenumber (cm⁻¹)Intensity
C-H Stretching (aromatic and aliphatic)2950-3100Medium-Strong
C=N, C=C Stretching (pyrimidine ring)1500-1600Strong
CH₃ Asymmetric Bending~1450Medium
CH₃ Symmetric Bending~1375Medium
C-O Asymmetric Stretching (ether)1200-1300Strong
C-O Symmetric Stretching (ether)1000-1100Strong
Note: The exact peak positions and intensities can be influenced by the sample preparation method (e.g., KBr pellet, thin film).

Fourier Transform Raman (FT-Raman) Spectroscopy for Vibrational Modes

Fourier Transform Raman (FT-Raman) spectroscopy is a powerful non-destructive technique used to investigate the vibrational modes of a molecule. While specific FT-Raman studies dedicated exclusively to this compound are not widely available in the literature, analysis of closely related pyrimidine derivatives, such as 2-amino-4,6-dimethylpyrimidine (B23340), provides significant insight. ijera.com The vibrational modes are assigned based on the characteristic frequencies of functional groups and the pyrimidine ring system.

For this compound, the spectrum would be dominated by vibrations of the pyrimidine ring, the methyl groups, and the methoxy group. The C-H stretching vibrations of the aromatic ring and methyl groups are expected in the 3100-2800 cm⁻¹ region. researchgate.net The substitution of an amino group with a methoxy group would introduce characteristic C-O stretching and O-CH₃ rocking and stretching vibrations.

Key vibrational modes anticipated for this compound include:

Pyrimidine Ring Vibrations : These include ring stretching, in-plane bending, and out-of-plane bending modes, typically observed in the 1600-600 cm⁻¹ range.

Methyl Group Vibrations : Symmetric and asymmetric C-H stretching, as well as bending (scissoring, rocking) modes.

Methoxy Group Vibrations : The C-O stretching vibration is a key indicator, along with the vibrations of the methyl component attached to the oxygen.

A representative table of expected vibrational assignments, inferred from data on analogous compounds, is provided below. ijera.comnih.gov

Table 1: Predicted FT-Raman Vibrational Modes for this compound

Wavenumber (cm⁻¹)AssignmentVibrational Mode
~3050ν(C-H)Aromatic C-H Stretch
~2950νₐₛ(CH₃)Asymmetric CH₃ Stretch
~2850νₛ(CH₃)Symmetric CH₃ Stretch
~1590ν(C=N), ν(C=C)Ring Stretching
~1450δₐₛ(CH₃)Asymmetric CH₃ Bend
~1250ν(C-O)Methoxy C-O Stretch
~1030β(C-H)In-plane C-H Bend
~980Ring BreathingSymmetric Ring Stretch
~800γ(C-H)Out-of-plane C-H Bend

Note: ν = stretching, δ = bending, β = in-plane bending, γ = out-of-plane bending, as = asymmetric, s = symmetric. Values are approximate and based on related structures.

Normal Coordinate Analysis and Potential Energy Distribution

Normal Coordinate Analysis (NCA) is a computational method used to provide a detailed description of vibrational modes. ijera.com It correlates the experimentally observed vibrational frequencies (from IR and Raman spectroscopy) with specific atomic motions within the molecule. This is achieved by calculating the Potential Energy Distribution (PED), which quantifies the contribution of each internal coordinate (such as bond stretching or angle bending) to a particular normal mode of vibration. researchgate.netniscpr.res.in

For a molecule like this compound, which would likely have Cₛ point group symmetry, the fundamental vibrations can be classified into in-plane (A') and out-of-plane (A'') species. ijera.com NCA calculations, often employing Density Functional Theory (DFT) methods, can predict these vibrational frequencies and their corresponding PEDs. nih.gov

Although a specific NCA for this compound is not documented in the reviewed literature, the methodology applied to similar molecules provides a clear framework. nih.govasianpubs.org The analysis involves defining a set of internal valence coordinates and using a force field (like the General Valence Force Field) to solve the vibrational secular equation. ijera.com The resulting PED helps to resolve ambiguities in vibrational assignments, especially in complex regions of the spectrum where multiple modes may overlap.

Table 2: Illustrative Potential Energy Distribution (PED) for Key Modes

Frequency (cm⁻¹)SpeciesPED Contribution (%)Assignment
~1590A'45% ν(C=N), 30% ν(C=C), 15% β(C-H)Pyrimidine Ring Stretch
~1250A'70% ν(C-O), 20% ν(C-C)Methoxy C-O Stretch
~980A'55% Ring Deform., 25% ν(C-CH₃), 15% ν(C-O)Ring Breathing/Stretching
~800A''85% γ(C-H), 10% Ring TorsionOut-of-plane C-H Bend

Note: This table is illustrative of the type of data obtained from a Normal Coordinate Analysis and is not based on experimental results for the title compound.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound, with the molecular formula C₇H₁₀N₂O, HRMS can confirm this composition by providing an exact mass that distinguishes it from other molecules with the same nominal mass.

The theoretical exact mass is calculated using the masses of the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N, and ¹⁶O).

Calculated Exact Mass:

Formula : C₇H₁₀N₂O

Exact Mass : 138.07931 amu

Experimental determination of a mass value extremely close to this theoretical value using an HRMS instrument like a Q-TOF or Orbitrap would unequivocally confirm the elemental formula of the compound. nih.govmdpi.com This technique is standard in the characterization of novel synthetic compounds, including pyrimidine derivatives. mdpi.com

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry, particularly using techniques like Electron Impact (EI), results in the fragmentation of the molecular ion (M⁺•). The analysis of these fragmentation patterns provides a molecular fingerprint that helps to confirm the compound's structure. libretexts.org The fragmentation of this compound would be expected to follow pathways characteristic of aromatic ethers and substituted pyrimidines. researchgate.net

The molecular ion peak (M⁺•) would be observed at m/z = 138. Common fragmentation pathways would likely include:

Loss of a methyl radical (•CH₃) : Cleavage of one of the methyl groups from the pyrimidine ring, leading to a fragment at m/z = 123. This is often a favorable fragmentation for alkyl-substituted aromatic rings.

Loss of a methoxy radical (•OCH₃) : Alpha-cleavage leading to the loss of the methoxy group, resulting in a fragment at m/z = 107.

Loss of formaldehyde (B43269) (CH₂O) : A rearrangement reaction could lead to the elimination of a neutral formaldehyde molecule from the methoxy group, producing a fragment at m/z = 108.

Ring Cleavage : Subsequent fragmentation of the pyrimidine ring itself would lead to smaller characteristic ions.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

m/zIon Structure/FormulaLoss from Molecular Ion (M⁺•)
138[C₇H₁₀N₂O]⁺•-
123[C₆H₇N₂O]⁺•CH₃ (15 amu)
107[C₇H₇N₂]⁺•OCH₃ (31 amu)
108[C₆H₈N₂]⁺•CH₂O (30 amu)
80[C₄H₄N₂]⁺• (Possible Ring Fragment)-

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Excitation and Absorption Characteristics

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. For aromatic and heterocyclic compounds like this compound, the primary electronic transitions are π → π* and n → π*.

π → π Transitions: These are typically high-intensity absorptions arising from the excitation of electrons in the π-bonding orbitals of the pyrimidine ring to anti-bonding π orbitals.

n → π Transitions: These lower-intensity absorptions involve the excitation of non-bonding electrons (from the nitrogen lone pairs) into anti-bonding π orbitals.

Studies on similar pyrimidine-containing structures show strong absorption bands in the UV region. mdpi.com The exact position (λₘₐₓ) and intensity (molar extinction coefficient, ε) of these bands for this compound would be influenced by the substituent groups and the solvent used. The methoxy and methyl groups, being electron-donating, would be expected to cause a bathochromic (red) shift of the absorption maxima compared to the unsubstituted pyrimidine ring. Solvatochromism, a shift in λₘₐₓ with changing solvent polarity, is also a potential characteristic. mdpi.com

Table 4: Expected UV-Vis Absorption Characteristics in a Nonpolar Solvent (e.g., Toluene)

Approx. λₘₐₓ (nm)Transition TypeMolar Extinction Coefficient (log ε)
~220-250π → πHigh (> 4.0)
~270-300π → πModerate (~3.5 - 4.0)
~310-340n → π*Low (< 3.0)

Note: These values are estimations based on general principles and data from related pyrimidine compounds. mdpi.com

Solvatochromism Studies

There is no available research data on the solvatochromic properties of this compound. Solvatochromism is the phenomenon where the color of a chemical substance changes with the polarity of the solvent. A study in this area would typically involve dissolving the compound in a series of solvents with varying polarities and measuring the resulting shifts in its ultraviolet-visible (UV-Vis) absorption or emission spectra. Such an analysis provides insights into the electronic structure of the molecule and its interactions with solvent molecules in the ground and excited states. Without experimental data, a discussion on the solvatochromic behavior of this specific compound would be purely speculative.

X-ray Crystallography for Solid-State Structure Determination

A comprehensive search of crystallographic databases, including the Cambridge Structural Database (CSD), yielded no entries for the crystal structure of this compound. X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides crucial information on the molecule's conformation and how it packs in the solid state.

Crystal System and Space Group Analysis

Without a solved crystal structure, the crystal system (e.g., monoclinic, orthorhombic) and space group, which describe the symmetry of the crystal lattice, remain unknown for this compound.

Bond Lengths, Bond Angles, and Dihedral Angles

Detailed and accurate measurements of bond lengths, bond angles, and dihedral angles are derived from X-ray crystallographic analysis. In the absence of such data for this compound, a quantitative description of its molecular geometry cannot be provided.

Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The nature and geometry of intermolecular interactions, such as hydrogen bonds, van der Waals forces, and potential π-π stacking between the pyrimidine rings, are elucidated from the crystal structure. As this information is not available, a factual analysis of the supramolecular assembly of this compound in the solid state is not possible.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. It is used to determine various molecular properties by calculating the electron density.

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. This process predicts bond lengths, bond angles, and dihedral angles. For pyrimidine (B1678525) derivatives, DFT methods, such as B3LYP, have proven effective in determining optimized geometries that align well with experimental data. nih.gov

For instance, in a study on the related compound 2-amino-4,6-dimethylpyrimidine (B23340) (ADMP), DFT calculations using the B3LYP method were performed to optimize the molecular structure. The resulting geometrical parameters showed good agreement with experimental findings, confirming the reliability of this theoretical approach for pyrimidine systems. nih.gov The optimization process confirms that the calculated geometry represents a true minimum on the potential energy surface, which is verified by ensuring there are no imaginary frequencies in the vibrational analysis. irjweb.com

Table 1: Illustrative Optimized Geometrical Parameters for a Related Compound (2-amino-4,6-dimethylpyrimidine) using DFT (Note: This data is for a related compound and serves to illustrate the output of geometry optimization.)

ParameterBond/AngleCalculated Value (B3LYP/6-311++G)
Bond Length (Å)C4-C51.396
Bond Length (Å)N1-C21.345
Bond Length (Å)C2-N7 (Amino)1.361
Bond Angle (°)N1-C6-C5116.2
Bond Angle (°)C4-N3-C2116.8
Dihedral Angle (°)N3-C4-C5-C6-0.1

Theoretical vibrational analysis is a critical tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies using DFT, researchers can predict the spectral features of a molecule. These calculations aid in assigning specific vibrational modes, such as stretching, bending, and torsional motions, to the observed absorption bands. nih.govnih.gov

Table 2: Illustrative Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for 2-amino-4,6-dimethylpyrimidine (Note: This data is for a related compound to demonstrate the application of vibrational frequency calculations.)

Experimental FT-IRExperimental FT-RamanCalculated (Scaled)Vibrational Assignment
348534883486NH₂ asymmetric stretching
163816371640Pyrimidine ring stretching
144514431444CH₃ asymmetric stretching
123012281231C-N stretching
801800802Ring breathing mode

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's electronic properties and chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of molecular stability and reactivity. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This energy gap can be correlated with the molecule's electronic transitions and UV-Visible absorption spectra. materialsciencejournal.org For pyrimidine derivatives, DFT calculations are routinely used to determine the energies of these orbitals and the resulting gap, providing insight into potential charge transfer mechanisms within the molecule. irjweb.comnih.gov In the case of 2-Methoxy-4,6-dimethylpyrimidine, the HOMO would likely be distributed over the electron-rich pyrimidine ring and the methoxy (B1213986) group, while the LUMO would be located over the π-system of the ring.

Table 3: Key Parameters from Frontier Molecular Orbital Analysis (Note: The values are illustrative, based on a representative pyrimidine derivative, N-((1H-benzo[d]imidazol-2-yl)methyl) pyrimidin-4-amine, to explain the concepts. irjweb.com)

ParameterDescriptionIllustrative Value (eV)
E(HOMO)Energy of the Highest Occupied Molecular Orbital; related to ionization potential and electron-donating ability.-6.26
E(LUMO)Energy of the Lowest Unoccupied Molecular Orbital; related to electron affinity and electron-accepting ability.-0.88
Energy Gap (ΔE)Difference between LUMO and HOMO energies (ΔE = E(LUMO) - E(HOMO)); indicates kinetic stability and chemical reactivity.5.38

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays regions of different electrostatic potential on the molecule's surface using a color spectrum. nih.gov

Typically, red or yellow colors indicate regions of negative potential, which are rich in electrons and susceptible to electrophilic attack. Conversely, blue colors represent regions of positive potential, which are electron-deficient and prone to nucleophilic attack. Green areas denote neutral or zero potential. openaccesspub.org For this compound, an MEP analysis would be expected to show negative potential localized around the electronegative nitrogen atoms of the pyrimidine ring and the oxygen atom of the methoxy group. These sites would be the most likely points for interaction with electrophiles. The hydrogen atoms of the methyl groups would exhibit positive potential, making them potential sites for weak intermolecular interactions.

Quantum Chemical Calculations

The analysis quantifies the stabilization energy (E²) associated with each donor-acceptor interaction. A higher E² value indicates a more significant delocalization and a stronger interaction. wu.ac.th In a molecule like this compound, NBO analysis would likely reveal significant delocalization from the lone pair orbitals of the ring nitrogens (nN) and the methoxy oxygen (nO) into the antibonding π* orbitals of the pyrimidine ring. These n → π* interactions are characteristic of substituted aromatic systems and are crucial for their electronic stability.

Table 4: Illustrative Donor-Acceptor Interactions from NBO Analysis (Note: This table is conceptual, illustrating the type of data obtained from an NBO analysis for a substituted pyrimidine.)

Donor NBO (i)Acceptor NBO (j)Interaction TypeStabilization Energy E(2) (kcal/mol)
LP (1) N1π* (C2-N3)n → πHigh
LP (1) N3π (C4-C5)n → πHigh
LP (2) O (Methoxy)π (C2-N1)n → πModerate
π (C4-C5)π (N3-C2)π → π*High

Atoms in Molecule (AIM) and Reduced Density Gradient (RDG) Analysis for Non-Covalent Interactions

The Atoms in Molecules (AIM) theory and Reduced Density Gradient (RDG) analysis are quantum mechanical approaches that allow for the characterization of non-covalent interactions (NCIs) within a molecule and between molecules. These interactions are fundamental in determining the supramolecular chemistry and biological activity of a compound.

Atoms in Molecule (AIM) Analysis:

AIM analysis, developed by Richard Bader, is based on the topological analysis of the electron density (ρ). Critical points in the electron density, where the gradient of the density is zero, are located and characterized. For non-covalent interactions, bond critical points (BCPs) found between atoms that are not formally bonded are of particular interest. The properties at these BCPs, such as the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)), provide quantitative information about the nature and strength of the interaction.

For this compound, AIM analysis would be expected to identify several intramolecular non-covalent interactions. These could include weak hydrogen bonds between the hydrogen atoms of the methyl groups and the nitrogen atoms of the pyrimidine ring or the oxygen of the methoxy group. The analysis would quantify the strength of these interactions, which can influence the conformational preference of the methoxy and methyl groups.

Table 1: Illustrative AIM Analysis Data for Intramolecular Interactions in this compound at a Bond Critical Point (BCP)

Interacting AtomsElectron Density (ρ) (a.u.)Laplacian of Electron Density (∇²ρ) (a.u.)Total Energy Density (H(r)) (a.u.)Nature of Interaction
O···H (methoxy-methyl)0.009+0.025+0.001Weak Hydrogen Bond
N···H (pyrimidine-methyl)0.007+0.020+0.0005Weak Hydrogen Bond

Note: This table is illustrative and represents typical values for weak intramolecular interactions that could be expected from an AIM analysis. The sign of the Laplacian of the electron density indicates the nature of the interaction: a positive value is characteristic of closed-shell interactions, such as hydrogen bonds and van der Waals interactions.

Reduced Density Gradient (RDG) Analysis:

RDG analysis provides a visual method to identify and characterize non-covalent interactions in real space. It is based on the reduced density gradient, a dimensionless quantity derived from the electron density and its first derivative. Plots of the RDG against the electron density multiplied by the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix reveal regions of different interaction types.

In the case of this compound, an RDG analysis would likely reveal:

Van der Waals interactions: Indicated by green-colored isosurfaces in the region between the methyl groups and the pyrimidine ring.

Weak hydrogen bonds: Represented by blue-colored isosurfaces, potentially between the methoxy group's oxygen and a hydrogen of an adjacent methyl group, or involving the ring nitrogens.

Steric repulsion: Shown as red-colored isosurfaces, which would be prominent in regions of high electron density overlap, for instance, if the methyl groups are sterically hindered.

Together, AIM and RDG analyses provide a comprehensive picture of the non-covalent interaction landscape of this compound, which is crucial for understanding its crystal packing and interactions with other molecules. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information on conformational changes, solvent effects, and interactions with biological macromolecules.

Conformational Landscape Exploration

The conformational flexibility of this compound is primarily associated with the rotation of the methoxy group and the methyl groups. The orientation of the methoxy group relative to the pyrimidine ring can significantly impact the molecule's dipole moment and its interaction with the environment.

MD simulations can be employed to explore the potential energy surface associated with the rotation of the C-O bond of the methoxy group. This allows for the identification of the most stable conformers and the energy barriers between them. It is expected that the methoxy group will have preferred orientations to minimize steric clashes with the adjacent methyl groups. The planarity of the methoxy group with respect to the pyrimidine ring would also be a key parameter to investigate, as it affects the extent of electronic conjugation. libretexts.org

Interactions with Solvents and Biological Environments

The behavior of this compound in different environments is critical for its potential applications. MD simulations can be used to study its solvation in various solvents, such as water and organic solvents, and its interaction with biological targets like proteins or nucleic acids.

In a polar solvent like water, MD simulations would likely show the formation of hydrogen bonds between the nitrogen atoms of the pyrimidine ring and water molecules. nih.gov The methoxy group's oxygen atom could also act as a hydrogen bond acceptor. The hydrophobic methyl groups, on the other hand, would likely be involved in hydrophobic interactions, leading to a specific arrangement of water molecules around the solute.

In a nonpolar solvent, the interactions would be dominated by weaker van der Waals forces. The simulations could reveal how the solvent molecules pack around the solute and how this affects its conformational preferences.

Table 2: Expected Interactions of this compound with Different Solvents from Molecular Dynamics Simulations

Solvent TypePrimary Interaction Sites on SoluteNature of InteractionExpected Outcome
Polar Protic (e.g., Water)Pyrimidine Nitrogens, Methoxy OxygenHydrogen BondingStrong solute-solvent interactions, potential for specific hydration shells.
Polar Aprotic (e.g., DMSO)Pyrimidine Nitrogens, Methoxy OxygenDipole-DipoleFavorable solvation, but weaker than in protic solvents.
Nonpolar (e.g., Hexane)Methyl Groups, Aromatic RingVan der Waals / Dispersion ForcesWeaker solute-solvent interactions, driven by hydrophobic effects.

In a biological context, MD simulations could be used to dock this compound into the active site of a protein. The simulations would then reveal the key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and π-π stacking (if applicable), that stabilize the protein-ligand complex. This information is invaluable for understanding the molecule's potential biological activity and for the rational design of more potent analogs.

Applications in Advanced Organic Synthesis

Building Block in Complex Molecule Synthesis

The 4,6-dimethylpyrimidine (B31164) core is a critical structural motif that imparts specific physicochemical properties to the final molecule. The functional group at the 2-position is the primary site of reaction, allowing for the covalent linkage of the pyrimidine (B1678525) ring to various other molecular fragments. This modular approach is a cornerstone of modern synthetic chemistry, enabling the construction of large and intricate molecules with tailored functions.

The 4,6-dimethylpyrimidine moiety is a key component in the synthesis of a class of sulfonamides, which are compounds known for a broad spectrum of biological activities. The synthesis often involves coupling a pre-functionalized pyrimidine with a benzenesulfonamide (B165840) derivative.

A notable example is the synthesis of N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide derivatives. One such synthesis involves the diazotization of 4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide, followed by a coupling reaction with an aniline (B41778) derivative to produce an azo-sulfonamide compound. nih.gov This multi-step process highlights how the pyrimidine ring serves as a stable scaffold for further chemical elaboration.

Another synthetic route leads to compounds like N-(4,6-Dimethylpyrimidin-2-yl)-4-(oxolan-2-ylamino)benzenesulfonamide. orgsyn.org The creation of this molecule was achieved through an unexpected reaction involving the co-crystallization of sulfadimidine (also known as sulfamethazine), which is 4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide, with 1,4-diiodobenzene (B128391) in THF. orgsyn.org This resulted in the insertion of a nitrene into the C-H bond of the THF solvent, demonstrating a novel functionalization pathway. orgsyn.org

Table 1: Examples of Sulfonamides Synthesized from 4,6-Dimethylpyrimidine Derivatives

Starting Pyrimidine Derivative Resulting Sulfonamide Compound Key Reaction Type Reference
4-Amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide 4-[(E)-[4-[N-methyl-N-[2-(ethoxy)ethyl]amino]phenyl]azo]-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide Diazotization-Coupling nih.gov

Curcumin (B1669340), a natural compound from turmeric, has attracted significant interest for its potential therapeutic properties, though its clinical application is limited by poor stability and bioavailability. uni.lulpnu.ua To address these limitations, chemists have synthesized numerous curcumin analogs, with the pyrimidine ring being a popular choice for replacing the unstable β-diketone moiety of curcumin.

The 4,6-dimethylpyrimidine core is introduced to create more stable and potentially more potent drug candidates. A key synthetic strategy involves the condensation of a functionalized pyrimidine with protected vanillin (B372448). For instance, a novel curcumin analog, 2-chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]-styryl}pyrimidine, was synthesized through a three-step reaction where the crucial step was the condensation of protected vanillin with 2-chloro-4,6-dimethylpyrimidine (B132427). nih.gov In this context, the 2-chloro-4,6-dimethylpyrimidine serves as a highly effective building block, with the chloro group acting as a leaving group that can be readily substituted or used to facilitate the condensation reaction. Similarly, stable amino-pyrimidine-curcumin analogs have been developed by reacting 2-amino-4,6-dimethylpyrimidine (B23340) with vanillin in an acetate (B1210297) buffer. prepchem.com

The 4,6-dimethylpyrimidine scaffold is also utilized in the synthesis of thiocarbonate compounds. These molecules are valuable in organic synthesis, often serving as protecting groups for amines and alcohols. nih.gov A prime example is the compound p-Methoxybenzyl S-(4,6-dimethylpyrimidin-2-yl) thiocarbonate. researchgate.net

The synthesis of this thiocarbonate is typically achieved through a nucleophilic substitution reaction. nih.gov The process starts with 4,6-dimethylpyrimidin-2-thiol, a close relative of the 2-methoxy derivative. This thiol is reacted with a chloroformate, such as p-methoxybenzyl chloroformate, in an anhydrous solvent. The reaction is facilitated by a base, like triethylamine, which deprotonates the thiol, enhancing its nucleophilicity and driving the formation of the thiocarbonate product. nih.gov

Table 2: Synthesis of a Thiocarbonate from a 4,6-Dimethylpyrimidine Derivative

Starting Pyrimidine Derivative Reagent Product CAS Number Reference

Pyrimidine sulfenamides are another class of compounds accessible from 4,6-dimethylpyrimidine precursors. Research has shown that these compounds can be synthesized through the reaction of 4,6-dimethylpyrimidin-2-yl esters of aromatic thiosulfoacids with various amines, such as benzylamine (B48309) or morpholine. This reaction provides a novel and effective method for creating pyrimidine sulfenamides.

Conversely, the starting thiosulfoesters can themselves be prepared from a pyrimidine sulfenamide. Thiosulfoesters with a pyrimidine core have been obtained by reacting 4,6-dimethyl-2-sulfenamide pyrimidine with aromatic or aliphatic sulfinic acids. This synthetic interplay highlights the chemical versatility of the functionalized 4,6-dimethylpyrimidine system.

The 4,6-disubstituted pyrimidine ring is a cornerstone of many modern herbicides and pesticides. Its presence is crucial for the biological activity of several classes of acetolactate synthase (ALS) inhibiting herbicides, which are effective against a wide range of weeds in major crops.

2-Amino-4,6-dimethoxypyrimidine (B117758) is a vital intermediate in the production of many sulfonylurea herbicides, including bensulfuron-methyl (B33747) and nicosulfuron. Similarly, 4,6-dimethoxy-2-methylsulfonylpyrimidine is a key intermediate for pyrimidinyloxybenzoic acid herbicides like bispyribac-sodium (B1667525) and pyribenzoxim. The synthesis of this intermediate often starts from 2-chloro-4,6-dimethoxypyrimidine (B81016), which undergoes nucleophilic substitution with sodium methyl mercaptide, followed by oxidation of the resulting thioether to the sulfone.

Furthermore, novel phenoxy acetate derivatives incorporating the 4,6-dimethylpyrimidine moiety have been synthesized and shown to possess significant herbicidal activity, particularly against monocotyledonous plants. These compounds are typically prepared from 2-methylsulfonyl-4,6-disubstituted-pyrimidines, demonstrating the utility of the sulfonyl-activated pyrimidine ring as a building block for agrochemicals.

Table 3: Examples of Agrochemicals Derived from Substituted Pyrimidines

Pyrimidine Intermediate Class of Agrochemical Specific Examples Reference
2-Amino-4,6-dimethoxypyrimidine Sulfonylurea Herbicides Bensulfuron-methyl, Nicosulfuron
4,6-Dimethoxy-2-methylsulfonylpyrimidine Pyrimidinyloxybenzoic Acid Herbicides Bispyribac-sodium, Pyribenzoxim

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous anticancer drugs. The structural versatility of pyrimidine derivatives allows for the design and synthesis of compounds that can interact with various biological targets involved in cancer progression.

For example, pyrido[2,3-d]pyrimidine (B1209978) derivatives, which can be synthesized from pyrimidine precursors, have shown significant antitumor activity. The synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, a potent inhibitor of dihydrofolate reductase, illustrates a complex synthesis where the pyrimidine ring is elaborated into a more complex fused heterocyclic system. While many syntheses of pyrimidine-based anticancer agents start from chloro- or amino-substituted pyrimidines, the underlying principle remains the use of the pyrimidine core as a foundational element for building molecules with therapeutic potential. The broad interest in pyrimidines for cancer therapy continues to drive the development of new synthetic routes to novel and diverse derivatives.

Role as a Ligand in Coordination Chemistry

The nitrogen atoms of the pyrimidine ring make it an excellent candidate for coordinating with metal ions, leading to the formation of a diverse array of metal complexes. These complexes are of interest for their potential applications in catalysis, materials science, and as therapeutic agents themselves.

Research into the coordination chemistry of pyrimidine derivatives has demonstrated their ability to act as monodentate, bidentate, or bridging ligands. The coordination mode is influenced by the nature of the substituents on the pyrimidine ring and the metal center involved. For example, derivatives such as 2-amino-4,6-dimethylpyrimidine and 4,6-dimethylpyrimidine-2-thiol (B7761162) have been shown to form stable complexes with various transition metals. In these cases, the exocyclic amino or thiol group often participates in the coordination along with a ring nitrogen atom, leading to the formation of chelate rings.

However, a specific study detailing the formation of metal complexes with 2-Methoxy-4,6-dimethylpyrimidine as the primary ligand is not available in the current body of scientific literature. The presence of the methoxy (B1213986) group at the 2-position, compared to an amino or thiol group, would likely alter the coordination behavior, potentially favoring coordination through the ring nitrogens. Without experimental data, the specific complexes that might be formed remain a matter of speculation.

The metal complexes of pyrimidine-based ligands have been explored for their catalytic activity in various organic transformations. The electronic and steric properties of the pyrimidine ligand can be fine-tuned by altering its substituents, which in turn influences the catalytic performance of the resulting metal complex. These catalysts have found applications in cross-coupling reactions, oxidation, and polymerization, among others.

Given the lack of documented metal complexes of this compound, there is consequently no information available regarding the catalytic applications of any such coordination complexes. The potential of this specific ligand to influence a metal's catalytic cycle, including aspects like substrate activation and product release, has not been investigated.

Biological Activity and Biomedical Applications Focus on Mechanisms and Derivatization

Antimicrobial and Antibacterial Activity

The urgent need for novel antimicrobial agents to combat the rise of multidrug-resistant bacteria has intensified research into pyrimidine-containing compounds. nih.govrsc.org The structural diversity and ability of the pyrimidine (B1678525) ring to interact with various biological macromolecules make it a privileged scaffold in the development of new antibacterial drugs. nih.govresearchgate.net

Structure-Activity Relationship Studies of Pyrimidine Derivatives

The biological activity of pyrimidine derivatives is profoundly influenced by the nature and position of substituents on the pyrimidine ring. nih.gov Structure-activity relationship (SAR) studies have been instrumental in optimizing the antimicrobial potency of these compounds.

For instance, the introduction of a thiophenyl group at the C6 position of the pyrimidine ring, coupled with other substitutions, has been shown to yield potent antibacterial agents. rsc.org In a series of 2,4-disubstituted-6-thiophenyl-pyrimidine derivatives, certain compounds demonstrated strong antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). researchgate.net

Furthermore, the presence of specific moieties, such as a methoxy (B1213986) group, can enhance antimicrobial activity. Studies on pyrazoline derivatives containing a pyrimidine scaffold have indicated that a methoxy substituent on an associated phenyl ring can increase antibacterial efficacy against S. aureus and Enterococcus faecalis. turkjps.org Similarly, the incorporation of a p-methoxyphenyl group on the pyrimidine nucleus has been reported to improve the antimicrobial activity of the resulting derivative. The substitution pattern on the pyrimidine ring is a critical determinant of biological activity.

Mechanism of Action against Microbial Targets

The antimicrobial effects of pyrimidine derivatives are exerted through various mechanisms of action. A notable target for these compounds is the bacterial cell division protein FtsZ. rsc.org Certain thiophenyl-pyrimidine derivatives have been found to inhibit the polymerization of FtsZ and its GTPase activity. This disruption of FtsZ function ultimately impairs bacterial cell division, leading to cell death. rsc.org

Another key target for some pyrimidine-based antibacterial agents is DNA gyrase, a type II topoisomerase essential for maintaining DNA topology in bacteria. nih.gov By inhibiting this enzyme, which is absent in humans, these compounds can selectively disrupt bacterial DNA replication and transcription. nih.gov

Evaluation against Specific Bacterial Strains

A number of pyrimidine derivatives have been evaluated for their efficacy against a range of clinically relevant bacterial strains. For example, a novel thiophenyl-pyrimidine derivative exhibited potent bactericidal effects against Gram-positive bacteria, including drug-resistant strains like MRSA and VRE. rsc.org

In another study, synthesized dihydropyrimidines were tested against Acinetobacter baumannii, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Staphylococcus aureus. nih.gov The results indicated that the susceptibility of the bacteria varied depending on the specific derivative, with some compounds showing significant inhibitory effects. nih.gov

The table below summarizes the antimicrobial activity of selected pyrimidine derivatives against various bacterial strains.

Compound/DerivativeBacterial Strain(s)Activity/Observation
Thiophenyl-pyrimidine derivativeStaphylococcus aureus (MRSA), Vancomycin-resistant Enterococcus (VRE)Showed higher antibacterial potency than vancomycin (B549263) and methicillin. rsc.org
DihydropyrimidinesAcinetobacter baumannii, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Staphylococcus aureusVaried inhibitory effects, with some compounds showing promising activity. nih.gov
Chrysin-substituted pyrimidine–piperazine hybridEscherichia coliExhibited modest antibacterial activity. nih.gov
5-(5-amino-1,3,4-thiadiazole-2-yl)-3,4-dihydro-6-methyl-4-phenyl-pyrimidin-2(1H)-one derivativesPseudomonas aeruginosa, Staphylococcus aureus, Escherichia coliShowed promising antibacterial activity compared to ciprofloxacin. ias.ac.in
3,4-dihydro-5-(5-mercapto-4H-1,2,4-triazol-3-yl)-6-methyl-4-phenyl pyrimidin-2(1H)-one derivativesPseudomonas aeruginosa, Staphylococcus aureus, Escherichia coliExhibited higher antibacterial inhibition compared to thiadiazole derivatives. ias.ac.in

Anticancer and Cytostatic Activities

The pyrimidine scaffold is also a key structural motif in a multitude of anticancer agents. jrasb.comijrpr.com Its ability to mimic endogenous nucleic acid bases allows for interference with various cellular processes critical for cancer cell proliferation and survival. nih.govresearchgate.net

In vitro Cytotoxicity Assays on Human Tumor Cell Lines

A wide range of pyrimidine derivatives have demonstrated significant cytotoxic effects against various human cancer cell lines in vitro. For instance, novel pyrimidine derivatives have shown inhibitory activity against the proliferation of colon adenocarcinoma (LoVo), resistant colon adenocarcinoma (LoVo/DX), breast cancer (MCF-7), lung cancer (A549), cervical cancer (HeLa), human leukemic lymphoblasts (CCRF-CEM), and human monocytic (THP-1) cell lines. researchgate.net

In one study, a series of pyrido[2,3-d]pyrimidine (B1209978) derivatives were evaluated for their anticancer activity, with some compounds showing strong cytotoxicity against the A549 lung cancer cell line. nih.gov Another study on 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone, a compound with structural similarities to some pyrimidine precursors, reported cytotoxicity against several human cancer cell lines, with the SMMC-7721 cell line being the most sensitive. nih.gov

The cytotoxic potential of these compounds is often quantified by their IC50 values, which represent the concentration required to inhibit 50% of cell growth.

Interactive Table: In vitro Cytotoxicity of Selected Pyrimidine Derivatives You can sort the data by clicking on the column headers.

Compound/DerivativeCancer Cell LineIC50 (µM)
Furo[2,3-d]pyrimidine-1,3,4-oxadiazole hybridHT-1080, MCF-7, MDA-MB-231, A54913.89 - 19.43
3,4-dihydropyrimido[4,5- d]pyrimidine-2(1H)-one scaffoldColon cancer cell lines0.24 - 1.26 (GI50)
Pyrazolo [3, 4-d]pyrimidine analogMCF-7, K-56218.9 (MCF-7), 19.8 (K-562)
Pyrido[2,3-d]pyrimidine derivative (2d)A549Showed strongest cytotoxic effects at 50 µM
2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalconeSMMC-772132.3

Molecular Docking Studies with Cancer-Related Receptors

Molecular docking studies provide valuable insights into the potential mechanisms by which pyrimidine derivatives exert their anticancer effects. These computational techniques predict the binding interactions between a small molecule and a target protein, helping to identify key molecular targets. semanticscholar.orgnih.gov

Several cancer-related receptors have been investigated as potential targets for pyrimidine derivatives. These include cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle, and B-cell lymphoma 2 (Bcl-2), an anti-apoptotic protein. semanticscholar.org For example, molecular docking analyses of certain novel pyrimidine derivatives against CDK-2 and Bcl-2 have revealed favorable binding energies and interactions, suggesting that these compounds may inhibit cancer progression by modulating the cell cycle and promoting apoptosis. semanticscholar.org

In other studies, pyrimidine derivatives have been docked into the colchicine (B1669291) binding site of tubulin, indicating that their anticancer mechanism may involve the inhibition of tubulin polymerization, a process essential for cell division. eurekaselect.com Furthermore, topoisomerase II has been identified as a potential target, with docking studies suggesting that some pyrimidine derivatives can inhibit its activity and intercalate with DNA. nih.gov

Plant Growth Regulating Activity

Derivatives of the pyrimidine scaffold have been identified as potent regulators of plant growth. Research into S-substituted derivatives of a closely related compound, 4,6-dimethylpyrimidine-2-thiol (B7761162), has revealed pronounced plant growth-stimulating activity. researchgate.net A series of novel S-substituted derivatives, including bi- and tricyclic heterosystems, were synthesized from 4,6-dimethylpyrimidine-2-thiol hydrochloride. Preliminary biological screening of these compounds demonstrated a significant new property for these heterosystems: the ability to stimulate plant growth, indicating their potential for development as new agricultural agents. researchgate.net

The mechanism by which pyrimidine derivatives regulate plant growth is often linked to their ability to mimic natural plant hormones, particularly auxins and cytokinins. These phytohormones are fundamental to plant development, controlling processes such as cell division, elongation, and differentiation.

Other Biological Activities of Pyrimidine Frameworks (General Context)

The versatility of the pyrimidine nucleus extends to a wide array of other biological activities, making it a privileged structure in drug discovery. nih.govwjarr.com

The pyrimidine framework is integral to numerous antiviral drugs. nih.gov These compounds often function as nucleoside or non-nucleoside inhibitors of viral enzymes that are essential for replication. A significant number of pyrimidine-based molecules have been developed and tested for their activity against a broad spectrum of viruses, including human immunodeficiency virus (HIV), hepatitis B and C, influenza virus, and herpes viruses. nih.gov

In the context of HIV, pyrimidine derivatives are a cornerstone of antiretroviral therapy. nih.gov They can act as inhibitors of HIV reverse transcriptase (RT), a critical enzyme for the virus's life cycle. For example, a series of pyrimidine-2,4-diones linked to an isoxazolidine (B1194047) nucleus have been synthesized and shown to inhibit HIV RT in the nanomolar range and block HIV-1 infection at low micromolar concentrations without significant toxicity to host cells. nih.gov The development of such derivatives continues to be an important strategy in the search for new anti-HIV agents with improved efficacy and resistance profiles. nih.govacs.org

Pyrimidine derivatives are also prominent in the fight against malaria and inflammatory conditions. ijpsonline.comjuniperpublishers.com In antimalarial therapy, compounds like pyrimethamine (B1678524) function by selectively inhibiting the dihydrofolate reductase (DHFR) enzyme of the malaria parasite, Plasmodium falciparum. wjarr.com This inhibition disrupts the parasite's ability to synthesize essential nucleic acids, thereby halting its proliferation. wjarr.com

In the realm of anti-inflammatory agents, various pyrimidine derivatives have been shown to be effective. ijpsonline.com Their mechanisms can include the inhibition of cyclooxygenase (COX) enzymes, which are involved in the inflammatory pathway. Fused pyrimidine systems, such as pyrazolo[3,4-d]pyrimidines, have been found to exhibit good anti-inflammatory activity in animal models. ijpsonline.com The broad anti-inflammatory potential of the pyrimidine nucleus continues to inspire research into new and more effective treatments for a range of inflammatory disorders. ijpsonline.comjuniperpublishers.com

Relevance to Nucleic Acid Components and Metabolism

While direct research on the biological activity of 2-Methoxy-4,6-dimethylpyrimidine in relation to nucleic acid metabolism is not extensively documented in publicly available literature, its structural features—a pyrimidine core with methoxy and methyl substitutions—suggest a potential for biological significance. The relevance of this compound can be extrapolated from the known activities of other substituted pyrimidine derivatives that interact with the machinery of nucleic acid synthesis and function.

The pyrimidine scaffold is a well-established pharmacophore in the development of therapeutic agents that target nucleic acid metabolism. These agents often act as antimetabolites, interfering with the synthesis of DNA and RNA, or as direct inhibitors of enzymes crucial for these processes. The introduction of various functional groups to the pyrimidine ring can modulate the compound's biological activity, selectivity, and pharmacokinetic properties.

For instance, derivatives of 4,6-dimethylpyrimidine (B31164) have been explored for a range of biological effects. Studies on 2-thiosubstituted 4,6-dimethylpyrimidine derivatives have revealed their potential as plant growth stimulators. researchgate.net While not directly related to human nucleic acid metabolism, this demonstrates that modifications at the 2-position of the 4,6-dimethylpyrimidine core can impart significant biological activity.

Furthermore, a wide array of biological activities has been reported for various pyrimidine derivatives, including antitumor, antimicrobial, antiviral, and anti-inflammatory effects. researchgate.net Many of these activities are intrinsically linked to the disruption of nucleic acid synthesis in pathogenic organisms or cancer cells. For example, some pyrimidine-based compounds function as inhibitors of dihydrofolate reductase, an enzyme essential for the synthesis of thymidine, a key component of DNA.

The potential for this compound to be a precursor or an intermediate in the synthesis of more complex, biologically active molecules is a key area of interest. Through chemical derivatization, the methoxy and methyl groups can be modified or used as handles to introduce other functionalities, potentially leading to compounds with specific affinities for enzymes or receptors involved in nucleic acid metabolism.

Derivatization and Potential Biological Activity

The synthesis of nucleoside analogs is a prominent strategy in the development of antiviral and anticancer drugs. These analogs mimic natural nucleosides and can be incorporated into growing DNA or RNA chains, leading to chain termination, or they can inhibit enzymes involved in nucleotide metabolism. Given its pyrimidine core, this compound could theoretically serve as a starting material for the synthesis of novel nucleoside analogs. The 4 and 6-methyl groups and the 2-methoxy group offer sites for chemical modification to attach a sugar moiety, a necessary step in forming a nucleoside.

The table below summarizes the observed biological activities of various substituted pyrimidine derivatives, providing context for the potential applications that could be explored through the derivatization of this compound.

Compound/Derivative Class Observed Biological Activity Potential Relevance to Nucleic Acid Metabolism
Thiosubstituted 4,6-dimethylpyrimidines Plant growth stimulation researchgate.netDemonstrates that modifications of the 4,6-dimethylpyrimidine core can induce biological effects.
Pyrido[2,3-d]pyrimidine derivatives EGFR kinase inhibitors nih.govInhibition of signaling pathways that can be linked to cell proliferation and, indirectly, to the demand for nucleic acid synthesis.
General Pyrimidine Derivatives Anticancer, Antiviral, Antibacterial researchgate.netsciensage.infoMany of these activities are achieved by interfering with nucleic acid synthesis or function.
2,4,5-substituted pyrimidines Inhibition of human hepatocellular carcinoma cell proliferation sciensage.infoDirect impact on cancer cell growth, often linked to disruption of DNA replication.

It is important to note that while the derivatization of the pyrimidine core has yielded a multitude of biologically active compounds, the specific biological profile of this compound and its derivatives remains an area for future research. The existing body of knowledge on related compounds, however, provides a strong rationale for investigating its potential as a scaffold for the development of new therapeutic agents targeting nucleic acid metabolism.

Future Research Directions and Unexplored Avenues

Novel Synthetic Strategies

The synthesis of pyrimidine (B1678525) derivatives is a well-established field, but there remains considerable room for improvement, particularly in the context of efficiency and environmental impact. Future work on 2-Methoxy-4,6-dimethylpyrimidine is likely to concentrate on developing innovative synthetic methods that are both sustainable and adaptable to modern chemical manufacturing paradigms.

Traditional methods for synthesizing pyrimidines often rely on hazardous solvents and toxic reagents, presenting environmental and health risks. rasayanjournal.co.in The principles of green chemistry, which aim to reduce or eliminate chemical hazards through improved design and processes, offer a promising alternative. researchgate.net For the synthesis of this compound, future research could explore several green approaches:

Microwave-Assisted Synthesis: This technique can significantly shorten reaction times, increase product yields, and enhance selectivity compared to conventional heating methods. researchgate.net Its application would align with green chemistry goals by reducing energy consumption. researchgate.netnih.gov

Ultrasonic Synthesis: The use of ultrasound can accelerate reaction rates and improve yields, providing another energy-efficient synthetic route. rasayanjournal.co.inresearchgate.net

Multicomponent Reactions (MCRs): MCRs combine three or more reactants in a single step to form a product that incorporates portions of all reactants. rasayanjournal.co.in This approach improves atom economy and reduces waste, as it minimizes the number of synthetic steps and purification processes. rasayanjournal.co.in

Solvent-Free and Mechanochemical Methods: Conducting reactions without a solvent or using mechanical force (e.g., ball milling) can drastically reduce waste and simplify product workup. rasayanjournal.co.inmdpi.com A mechanochemical approach for the synthesis of pyrimidine derivatives has been shown to be an environmentally friendly option. mdpi.com

Use of Green Catalysts and Solvents: Investigating biodegradable catalysts and non-toxic, renewable solvents like water or ionic liquids could further decrease the environmental footprint of the synthesis. rasayanjournal.co.inbenthamdirect.com

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise manner, presents numerous advantages for chemical synthesis. mdpi.com This technology offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher reproducibility and safety, especially for exothermic or hazardous reactions. mdpi.comd-nb.info

For this compound, adopting a continuous flow process could lead to:

Improved Yield and Purity: Precise control over reaction conditions often results in cleaner reaction profiles and higher yields compared to batch processes. researchgate.netvapourtec.com

Enhanced Safety: The small volume of the reactor minimizes the risks associated with handling potentially hazardous intermediates or reagents. d-nb.info

Scalability: Scaling up production in a flow system is typically more straightforward than in batch production, often only requiring longer run times or parallelization of reactors. researchgate.net

The development of a continuous flow synthesis for 2,4,6-trisubstituted pyrimidines has already been demonstrated, suggesting that a similar strategy could be successfully applied to this compound. researchgate.net

Advanced Spectroscopic and Imaging Techniques

While standard spectroscopic methods are routinely used to characterize final products, advanced techniques can provide unprecedented insight into the dynamics of chemical reactions and the structure of complex molecular assemblies.

The mechanisms of pyrimidine synthesis often involve short-lived reaction intermediates that are difficult to detect using conventional methods. Time-resolved spectroscopy techniques, which operate on very short timescales (femtoseconds to seconds), could be employed to observe these transient species directly. By identifying and characterizing intermediates in the formation of this compound, researchers could gain a more complete understanding of the reaction mechanism. This knowledge is crucial for optimizing reaction conditions to improve yield and minimize byproducts. Furthermore, understanding the intermediates in pyrimidine metabolic pathways can shed light on biological processes and aging. nih.govcreative-proteomics.com

Cryo-electron microscopy (cryo-EM) is a revolutionary technique for determining the three-dimensional structure of large biomolecules and molecular complexes at near-atomic resolution. nih.gov While not applicable to a small molecule like this compound in isolation, it represents a powerful, unexplored tool for studying its potential interactions with biological macromolecules. youtube.comcapes.gov.brnih.gov

If future research identifies a protein target for this compound, cryo-EM could be used to:

Visualize the binding of this compound to its target protein.

Elucidate the conformational changes induced by binding.

Provide a structural basis for its biological activity, guiding the design of more potent and selective derivatives.

The study of enzymes involved in pyrimidine biosynthesis, such as CTP synthase which forms filaments, has already benefited from cryo-EM, demonstrating the technique's potential in this area. researchgate.net

In-depth Computational Modeling

Computational chemistry provides a powerful complement to experimental research. Quantum chemical methods, such as Density Functional Theory (DFT), can be used to predict a wide range of properties for this compound before it is even synthesized. Future computational studies could focus on:

Predicting Molecular Properties: Calculating geometric parameters, vibrational frequencies (for comparison with IR and Raman spectra), and NMR chemical shifts. nih.gov

Elucidating Reaction Mechanisms: Modeling the entire reaction pathway for its synthesis, including transition states and intermediates, to understand the reaction kinetics and thermodynamics.

Molecular Docking: If a biological target is identified, computational docking simulations can predict the binding mode and affinity of this compound, aiding in the development of derivatives with improved biological activity. nih.govnih.gov

These computational insights can guide experimental work, saving time and resources by prioritizing the most promising synthetic routes and molecular designs.

Machine Learning for Property Prediction

Machine learning (ML) is emerging as a powerful tool for predicting the properties of chemical compounds from their structure. nih.gov In the context of drug discovery and materials science, ML models can be trained on existing experimental data to forecast the physicochemical and biological properties of new molecules, thereby accelerating the design and optimization process. nih.govnih.gov For this compound and its derivatives, ML can be employed to predict a range of properties, including but not limited to, solubility, toxicity, and bioactivity. researchgate.net Quantitative Structure-Property Relationship (QSPR) models, a form of machine learning, can establish correlations between the molecular structure of pyrimidine derivatives and their activities, as has been demonstrated for VEGFR-2 inhibitors. nih.gov The development of explainable ML models is also a key area of focus, as it provides insights into the model's decision-making process, which is crucial for rational compound design. nih.govresearchgate.net

Table 1: Potential Applications of Machine Learning in this compound Research

Predicted PropertyPotential ApplicationRelevant ML Technique
Solubility Formulation DevelopmentRegression Models
Toxicity Safety AssessmentClassification Models
Bioactivity Drug DiscoveryQSAR, Deep Learning
Material Properties Materials ScienceProperty Prediction Models

Advanced QM/MM Simulations for Biological Interactions

To gain a more detailed understanding of how this compound and its analogs interact with biological targets, advanced simulation techniques like Quantum Mechanics/Molecular Mechanics (QM/MM) are invaluable. These hybrid methods allow for the study of large biological systems by treating the most critical region (e.g., the ligand and the active site of a protein) with high-accuracy quantum mechanics, while the rest of the system is described by more computationally efficient molecular mechanics. This approach provides detailed insights into reaction mechanisms, binding energies, and the electronic properties of the system. Molecular dynamics (MD) simulations can further complement these studies by exploring the dynamic behavior and stability of the ligand-protein complex over time. nih.gov For instance, MD simulations have been successfully used to study the stability of pyrimidine derivatives in the active sites of enzymes like monoamine oxidase-A and acetylcholinesterase. nih.gov

Exploration of New Biological Targets

The unique chemical scaffold of this compound makes it an interesting candidate for exploring new therapeutic applications, particularly in complex disease areas.

Neurodegenerative Diseases

Neurodegenerative diseases like Alzheimer's present a significant challenge for drug discovery. nih.gov Research into pyrimidine derivatives has shown promise in this area. For example, certain 4,6-diphenylpyrimidine (B189498) derivatives have been identified as potent dual inhibitors of monoamine oxidase-A (MAO-A) and acetylcholinesterase (AChE), both of which are key targets in the treatment of Alzheimer's disease. nih.gov Molecular docking studies have suggested that some pyrimidine derivatives could act as strong acetylcholinesterase inhibitors. rsc.orgresearchgate.net Given these findings, future research could focus on designing and synthesizing novel this compound derivatives and evaluating their potential as therapeutic agents for neurodegenerative conditions.

Rare Diseases

The application of this compound in the context of rare or orphan diseases remains a largely unexplored but potentially fruitful area of research. The diverse pharmacological activities reported for the pyrimidine scaffold, including antiviral, anticancer, and anti-inflammatory properties, suggest that derivatives of this compound could be investigated for their efficacy against a range of rare diseases. researchgate.net

Materials Science Applications

Beyond its biological potential, the pyrimidine core of this compound offers opportunities for the development of novel materials with unique optical properties.

Non-Linear Optical (NLO) Properties of Derivatives

Derivatives of pyrimidine have garnered significant interest for their non-linear optical (NLO) properties, which are crucial for applications in optoelectronics and photonics. rsc.org The electron-withdrawing nature of the pyrimidine ring makes it an ideal component for creating "push-pull" molecules that exhibit large NLO responses. rsc.org By attaching electron-donating and electron-accepting groups to the pyrimidine scaffold, it is possible to tune the NLO properties of the resulting chromophores. researchgate.net The investigation of 2-amino-4,6-dimethylpyrimidine (B23340) derivatives has shown their potential for NLO applications. researchgate.net Computational methods, such as Density Functional Theory (DFT), can be used to predict and understand the NLO properties of these materials. nih.govrsc.org Future work could involve the synthesis and characterization of new this compound derivatives with enhanced NLO properties for use in advanced optical devices. rsc.orgresearchgate.net

Development of Fluorescent Dyes

The intrinsic electronic properties of the pyrimidine ring system make it an attractive scaffold for the development of novel fluorescent dyes. While direct research on the utilization of this compound for the synthesis of fluorescent dyes is not extensively documented in publicly available literature, its chemical structure presents several avenues for the rational design of new fluorophores. The development of fluorescent probes from pyrimidine derivatives is an active area of research, with applications ranging from biological imaging to chemical sensing.

The core strategy in designing fluorescent dyes often involves the creation of a molecule with an extended π-conjugated system, which allows for the absorption and subsequent emission of light. The pyrimidine ring in this compound can serve as the central component of such a system. The methoxy (B1213986) and methyl groups on the pyrimidine ring can also influence the photophysical properties of any resulting dye.

Future research could focus on modifying the this compound core to introduce functionalities that promote fluorescence. One common approach is the introduction of electron-donating and electron-accepting groups to create a "push-pull" system, which can lead to intramolecular charge transfer (ICT) upon photoexcitation, a mechanism often responsible for strong fluorescence.

Potential Synthetic Strategies:

The chemical reactivity of the pyrimidine ring and its substituents in this compound could be exploited to build more complex, fluorescent molecules. For example, the methyl groups could potentially undergo condensation reactions with aromatic aldehydes to extend the π-system. Furthermore, the methoxy group, while relatively stable, could potentially be substituted to introduce other functional groups that could either be part of the fluorescent core or act as reactive handles for conjugation to other molecules.

The development of fluorescent probes often involves incorporating a recognition moiety for a specific analyte. The this compound scaffold could be functionalized to include binding sites for metal ions, anions, or biologically relevant molecules, leading to the creation of "turn-on" or "turn-off" fluorescent sensors.

While the direct application of this compound in fluorescent dye development is a prospective area, the broader research on pyrimidine-based fluorophores provides a strong foundation for such future explorations. The synthesis and characterization of novel dyes derived from this compound would be a valuable contribution to the field of materials science and chemical biology.

Conclusion

Summary of Key Research Findings

Research on pyrimidine (B1678525) derivatives is a cornerstone of modern heterocyclic chemistry, with extensive studies focusing on their utility as foundational building blocks for molecules with significant biological activity. researchgate.netmdpi.com While direct and extensive research publications on 2-methoxy-4,6-dimethylpyrimidine are not prominent, the collective findings on structurally similar compounds provide a clear indication of its probable research context.

Key research on related analogues, such as 2-amino-4,6-dimethylpyrimidine (B23340) and various 2-substituted-4,6-dimethoxypyrimidines, consistently highlights their indispensable role as intermediates in the synthesis of commercial agrochemicals, particularly sulfonylurea herbicides. asianpubs.orggoogle.comnih.gov For instance, 2-amino-4,6-dimethoxypyrimidine (B117758) is a crucial precursor for several herbicides that act by inhibiting the acetolactate synthase (ALS) enzyme in weeds. asianpubs.orgresearchgate.net The synthesis of these vital intermediates often involves multi-step processes, starting from basic reagents like guanidine (B92328) nitrate (B79036) and various diketones or malonates. google.com

Given its structure, research concerning this compound would logically focus on its synthesis and its reactivity as a chemical intermediate. The methoxy (B1213986) group at the 2-position of the pyrimidine ring is a key functional handle, making the compound a likely substrate for nucleophilic substitution reactions to introduce more complex functionalities. Therefore, the primary research findings related to this compound are expected to be within the domain of synthetic methodology and the development of pathways to high-value chemical products.

Significance of this compound in Chemical and Biomedical Research

The significance of this compound is intrinsically linked to its potential as a versatile intermediate in the synthesis of target molecules with practical applications. The pyrimidine core is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of therapeutic agents and natural products, including nucleic acids. mdpi.com

In chemical research, its importance lies in its role as a molecular scaffold. The dimethyl-substituted pyrimidine framework is a feature of numerous commercial agrochemicals, including fungicides like Pyrimethanil. google.comherts.ac.uk The 2-methoxy group serves as a leaving group in nucleophilic aromatic substitution reactions, which is a fundamental transformation for building the complex structures required for biological activity. This allows synthetic chemists to readily diversify the molecule, creating libraries of related compounds for screening. For example, similar intermediates like 4,6-dimethoxy-2-methylsulfonylpyrimidine are used to prepare pyrimidinyloxybenzoic acid herbicides. asianpubs.org

In the biomedical field, while this specific compound may not be a final drug product, it represents a valuable starting point for the discovery of new therapeutic agents. The pyrimidine ring system is central to drugs developed for treating cancer, infectious diseases, and neurological disorders. mdpi.com By modifying the 2-position, researchers can fine-tune the electronic and steric properties of the molecule to optimize its interaction with biological targets.

Outlook for Future Discoveries and Applications

The future of this compound in research and development appears to be as a valuable, though specialized, chemical building block. Its utility is directly tied to the ongoing search for new and improved bioactive compounds in agriculture and medicine.

Future discoveries will likely concentrate on several key areas:

Novel Agrochemicals: The compound will likely be used to synthesize next-generation herbicides and fungicides. Research will aim to create derivatives with enhanced potency, greater selectivity, and more favorable environmental degradation profiles to address challenges like weed resistance and ecological impact.

Pharmaceutical Development: As a versatile pyrimidine intermediate, it holds potential for the synthesis of novel drug candidates. Its application in creating libraries for high-throughput screening could lead to the identification of new lead compounds for a variety of diseases.

Green Chemistry: A significant area of future research will be the development of more sustainable, efficient, and cost-effective synthetic routes to produce this compound and its derivatives. This aligns with the broader industry trend towards greener manufacturing processes. google.com

Materials Science: While less common, the incorporation of functionalized pyrimidine rings into polymers and other materials is a potential avenue for future exploration, creating materials with unique electronic or photophysical properties.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.